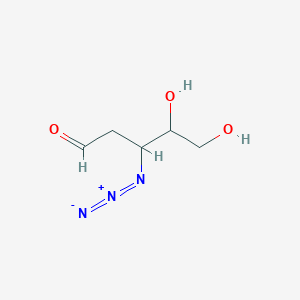

3-Azido-2,3-dideoxy-d-ribose

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O3 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

3-azido-4,5-dihydroxypentanal |

InChI |

InChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2 |

InChI Key |

CCRXJMDIIXJVIC-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)C(C(CO)O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 2,3 Dideoxy D Ribose and Its Derivatives

De Novo Synthesis Pathways

De novo synthesis, the creation of complex molecules from simple precursors, offers versatile routes to 3-azido-2,3-dideoxy-D-ribose. These pathways often begin with readily available chiral pool starting materials, which provide a pre-existing stereochemical framework.

Synthesis from D-Mannitol as a Chiral Pool Starting Material

A well-established, preparative-scale synthesis of a this compound derivative commences from D-mannitol. elsevierpure.com This multi-step process leverages the inherent chirality of D-mannitol to construct the target molecule. elsevierpure.comnih.gov A key step in this pathway involves the Michael reaction of an azide (B81097) with an α,β-unsaturated-γ-butyrolactone intermediate. elsevierpure.comresearchgate.net This reaction's stereochemical outcome is significantly influenced by the steric bulk of substituents on the starting material. elsevierpure.comresearchgate.net

Synthesis from D-Xylose and Related Pentoses

D-xylose and other pentoses also serve as valuable starting points for the synthesis of azido-dideoxy-ribose derivatives. nih.gov For instance, novel D- and L-2'-azido-2',3'-dideoxy-4'-thionucleosides have been synthesized starting from D- and L-xylose, respectively. nih.gov These syntheses proceed through key 4-thioarabitol derivative intermediates. nih.gov Additionally, 3-Amino-3-deoxy-D-ribose has been synthesized from a 1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose derivative. madridge.org

Stereoselective Control in Azido (B1232118) Group Introduction

The stereoselective introduction of the azido group is a critical step in these syntheses, as the biological activity of the final nucleoside analogues is highly dependent on their stereochemistry. In the synthesis from D-mannitol, the steric bulk of a substituent at the 5-O position of an α,β-unsaturated-γ-butyrolactone intermediate plays a crucial role. elsevierpure.comresearchgate.net A bulky t-butyldiphenylsilyl group at this position leads to an almost exclusive formation of the α-azido adduct, whereas the absence of a substituent results in a 1:1 mixture of α- and β-adducts. elsevierpure.comresearchgate.net

Furthermore, the choice of Lewis acid catalyst and solvent can significantly influence the anomeric ratio (α to β) during the glycosylation step, where the azido-sugar is coupled with a nucleobase. elsevierpure.comresearchgate.net For example, in the synthesis of certain 3'-azido pyrimidine (B1678525) nucleosides, the combination of dichloroethane and trimethylsilyl (B98337) triflate provides optimal results for one compound, while various conditions yield similar anomeric ratios for another. elsevierpure.comresearchgate.net In the case of purine-like nucleosides, boron trifluoride etherate favors the formation of the desired N1-glycosylated compounds with a predominance of the α-anomer. elsevierpure.comresearchgate.net In contrast, other catalysts like trimethylsilyl triflate or stannic chloride can lead to N2-glycosylated products as the major isomers. elsevierpure.comresearchgate.net

Protecting Group Strategies and Regioselective Transformations

The successful synthesis of complex molecules like this compound heavily relies on the strategic use of protecting groups to mask reactive functional groups and enable regioselective transformations.

Deprotection Methodologies for Azido Sugar Intermediates

Commonly used protecting groups in carbohydrate chemistry include acetates, benzoates, benzyl (B1604629) ethers, and silyl (B83357) ethers. Each of these groups requires specific conditions for removal. For instance, acetyl and benzoyl groups are typically removed under basic conditions, such as treatment with sodium methoxide (B1231860) in methanol. Benzyl ethers are cleaved by catalytic hydrogenation, a method that is generally compatible with the azide functionality. However, care must be taken as some catalysts can also reduce the azide. Silyl ethers are readily removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

A significant challenge in the deprotection of azido sugar intermediates is to achieve regioselectivity, where only one of several protecting groups is removed. This can be accomplished by using orthogonal protecting groups that can be cleaved under different reaction conditions. For example, a sugar molecule might be protected with both silyl ethers and acetyl groups, allowing for the selective removal of the silyl ethers with fluoride ions while leaving the acetyl groups intact.

Recent advancements have focused on developing milder and more efficient deprotection methods. For instance, enzymatic deprotection offers high selectivity under mild conditions. Additionally, methods for the regioselective one-pot silylation and acetylation have been developed, streamlining the synthesis of partially protected sugar intermediates. rsc.org

Table 1: Common Protecting Groups and Their Deprotection Conditions

| Protecting Group | Deprotection Reagent(s) | Conditions |

| Acetyl (Ac) | NaOMe/MeOH | Basic |

| Benzoyl (Bz) | NaOMe/MeOH | Basic |

| Benzyl (Bn) | H₂, Pd/C | Hydrogenolysis |

| tert-Butyldimethylsilyl (TBDMS) | TBAF, HF-Pyridine | Fluoride source |

| Trityl (Tr) | Mild acid (e.g., TFA) | Acidic |

Advanced Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in carbohydrate chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity. acs.orgnih.gov In the context of azido sugar chemistry, microwave irradiation has been successfully applied to various transformations, including glycosylation, cycloaddition reactions, and the introduction of the azide functionality itself.

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org This can be particularly beneficial for sluggish reactions or those requiring high temperatures. For instance, the synthesis of glycosyl azides can be significantly accelerated using microwave irradiation. taylorfrancis.com

Furthermore, microwave technology allows for precise temperature control, which can be crucial for controlling the stereochemical outcome of reactions. nih.gov In automated glycan assembly, microwave irradiation is used to rapidly adjust temperatures, enabling both low-temperature glycosylations to control stereoselectivity and high-temperature steps for deprotection and capping. nih.gov This technology has expanded the portfolio of temporary protecting groups and has led to the synthesis of complex oligosaccharides. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Friedländer Reaction

| Method | Reaction Time | Average Yield |

| Conventional Oil-Bath Heating | Several hours | 34% |

| Microwave Irradiation | 30-40 minutes | 72% |

Data adapted from a study on quinoline (B57606) synthesis, demonstrating the general advantages of microwave heating. nih.gov

Glycosylation is a fundamental reaction in carbohydrate chemistry that involves the formation of a glycosidic bond between a glycosyl donor (a sugar with a leaving group at the anomeric position) and a glycosyl acceptor (typically an alcohol). The stereoselective formation of this bond, known as anomeric control, is a major challenge, especially for the synthesis of 1,2-cis glycosides.

In the case of this compound derivatives, the absence of a participating group at the C2 position makes it difficult to control the stereochemistry at the anomeric center. As a result, glycosylation reactions often yield a mixture of α and β anomers.

Various strategies have been developed to address this challenge. One approach involves the use of specific glycosyl donors, such as glycosyl trichloroacetimidates, in combination with a promoter like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov It has been shown that performing the reaction at higher temperatures in the presence of additives like PhSEt or thiophene (B33073) can significantly improve the α-anomeric selectivity. nih.gov Mechanistic studies suggest that these reactions proceed through an equatorial anomeric sulfonium-ion intermediate, which is then displaced by the glycosyl acceptor to form the axial (α) glycoside. nih.gov

The choice of solvent and temperature also plays a critical role in determining the anomeric ratio. Non-polar solvents often favor the formation of the α-anomer due to the anomeric effect, while polar solvents can lead to a higher proportion of the β-anomer.

The introduction of the azide group at the C3 position of a ribose derivative typically involves a two-step process: activation of the C3 hydroxyl group followed by nucleophilic substitution with an azide source. A common method for activation is triflation, which involves reacting the alcohol with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) to form a highly reactive triflate ester.

The subsequent substitution with an azide, usually sodium azide (NaN₃), proceeds via an Sₙ2 mechanism. This results in an inversion of configuration at the C3 center. Therefore, to obtain the desired stereochemistry in the final this compound derivative, the stereochemistry of the starting material at the C3 position must be appropriately chosen.

Recent studies have explored the mechanism of azidation reactions in detail. For instance, in some systems, it has been suggested that the azidation may occur through a radical pathway rather than a pure Sₙ2 substitution, particularly when transition metal catalysts are involved. researchgate.net The nature of the azide source and the reaction conditions can influence the operative mechanism. researchgate.netrsc.orgrsc.org Understanding these mechanistic nuances is crucial for optimizing reaction conditions and achieving high yields and stereoselectivity.

The azide group itself is a versatile functional group. It can participate in a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form triazoles, and the Staudinger ligation with phosphines to form an aza-ylide, which can then be hydrolyzed to an amine. researchgate.netnih.govkaust.edu.sa This chemical versatility makes azido sugars valuable building blocks in medicinal chemistry and chemical biology. nih.gov

Structural and Conformational Characterization of 3 Azido 2,3 Dideoxy D Ribose and Its Analogs

Spectroscopic and Crystallographic Analysis for Structural Elucidation

The precise architecture of 3-azido-2,3-dideoxy-D-ribose and its analogs has been extensively studied using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed information about the molecule's structure in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, mimicking the physiological environment. For 3'-azido-2',3'-dideoxythymidine (AZT), ¹H and ¹³C NMR studies have been instrumental in defining its conformational preferences. nih.gov

In solution, AZT exhibits a dynamic equilibrium between different conformations of the furanose ring. tandfonline.com Analysis of coupling constants derived from NMR spectra, using modified Karplus relations, has shown that the sugar moiety exists in an equilibrium between C2'-endo and C3'-endo puckers. nih.gov This flexibility is a common feature among pyrimidine (B1678525) nucleosides. tandfonline.com Furthermore, NMR data consistently indicate a predominantly anti conformation for the glycosidic bond and a gauche+ (g+) conformation around the C4'-C5' bond. nih.govnih.gov These findings from solution-state NMR are notably different from the conformations observed in the solid state via X-ray crystallography, highlighting the conformational adaptability of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides a static, high-resolution picture of a molecule's structure in its crystalline form. An X-ray analysis of AZT revealed the presence of two crystallographically independent molecules within the asymmetric unit, designated as molecule A and molecule B. cdnsciencepub.com This indicates that even in the solid state, AZT can adopt different conformations. The diffractogram of pure AZT confirms its crystalline structure. researchgate.net

Molecule A adopts a more common conformation for nucleosides, while molecule B displays a highly unusual and higher-energy conformation. cdnsciencepub.com This has led to the hypothesis that the less stable conformation observed in the crystal might represent the biologically active form of the molecule. cdnsciencepub.com The crystal structure of methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, an analog, shows it adopts a ⁴C₁ conformation where molecules are linked by hydrogen bonds to form helices. nih.gov

Analysis of Furanose Ring Pucker Conformations (e.g., C2'-endo, C3'-endo)

In the solid state, X-ray crystallography of AZT has shown that one of its independent molecules (molecule A) has a C2'-endo/C3'-exo pucker. cdnsciencepub.com The other molecule (molecule B) exhibits an unusual C3'-exo/C4'-endo pucker. cdnsciencepub.com However, in solution, NMR studies indicate a dynamic equilibrium between the C2'-endo and C3'-endo conformations. nih.govias.ac.in This conformational flexibility is crucial as the sugar pucker influences the relative orientation of the base and the phosphate (B84403) backbone in nucleic acids. nih.gov Interestingly, when the 5'-triphosphate of AZT (AZTTP) is bound to HIV-1 reverse transcriptase, the furanose ring predominantly adopts a C4'-exo pucker. nih.gov

Determination of Glycosidic Bond Torsion Angles (e.g., anti conformation)

The torsion angle of the glycosidic bond (χ), which connects the nucleobase to the sugar ring, defines the relative orientation of these two moieties. The two main conformations are anti and syn. leibniz-fli.de

For AZT and its analogs, the anti conformation is consistently favored in both solid and solution states. nih.govnih.govias.ac.in In the crystal structure of AZT, the glycosidic torsion angle (χCN) for molecule A is 53.4°, and for molecule B, it is 2.3°, both falling within the anti range. cdnsciencepub.com NMR studies in solution also confirm a preference for the anti conformation. nih.gov When AZTTP is bound to HIV-1 reverse transcriptase, the glycosidic angle is also in the anti conformation, with a χ value of approximately -120°. nih.gov

Computational Modeling and Molecular Dynamics Simulations

To complement experimental data, computational methods are employed to explore the conformational possibilities of this compound and its analogs in greater detail.

Prediction and Analysis of Conformational Landscapes

Computational studies, including molecular mechanics and quantum-chemical methods, provide a comprehensive view of the conformational landscape of AZT. nih.govnih.gov These studies have identified numerous stable structures, with the global low-energy structure of AZT exhibiting a C3'-endo sugar pucker, an anti glycosidic angle, and a g+ conformation around the C4'-C5' bond. nih.gov

Quantum-chemical investigations have located at least 55 stable structures for AZT, with most conformers having an anti or high-anti glycosidic bond and a North (C3'-endo type) sugar ring pucker. nih.gov Molecular dynamics simulations can be used to study the dynamic behavior of such molecules, including how a drug binds to its target protein. youtube.comyoutube.com These computational approaches have concluded that the conformational properties of AZT are very similar to those of standard deoxypyrimidines. nih.gov

Interactive Data Tables

Table 1: Conformational Parameters of AZT from Different Methods

| Parameter | Method | Conformation | Reference |

|---|---|---|---|

| Sugar Pucker | NMR (Solution) | Equilibrium between C2'-endo and C3'-endo | nih.govias.ac.in |

| X-ray (Solid State, Molecule A) | C2'-endo/C3'-exo | cdnsciencepub.com | |

| X-ray (Solid State, Molecule B) | C3'-exo/C4'-endo | cdnsciencepub.com | |

| Bound to HIV-1 RT | C4'-exo | nih.gov | |

| Computational (Low-energy) | C3'-endo | nih.gov | |

| Glycosidic Angle (χ) | NMR (Solution) | anti | nih.govias.ac.in |

| X-ray (Solid State, Molecule A) | 53.4° (anti) | cdnsciencepub.com | |

| X-ray (Solid State, Molecule B) | 2.3° (anti) | cdnsciencepub.com | |

| Bound to HIV-1 RT | ~ -120° (anti) | nih.gov | |

| Computational (Low-energy) | anti | nih.gov | |

| C4'-C5' Bond | NMR (Solution) | Predominantly g+ | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3'-Azido-2',3'-dideoxythymidine | AZT, Zidovudine (B1683550) |

| 3'-azido-3'-deoxy-5'-O-isonicotinoylthymidine | AZT-Iso |

| (−)-trans-(5S,6S)-5-bromo-6, 5′-epoxy-5,6-dihydro-3′-azido-3′-deoxythymidine | |

| (+)-trans-(5R,6R)-5-bromo-6,5′-epoxy-5,6-dihydro-3′-azido-3′-deoxythymidine | |

| Methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside | |

| 3'-azido-3'-deoxy-5'-O-succinyl-thymidine | suc-AZT |

| 3'-azido-2',3'-dideoxythymidine-5'-triphosphate | AZTTP |

| Thymidine | |

| Thymidylate | |

| Deoxythymidine | dT |

| Lamivudine | |

| Adenosine (B11128) triphosphate | ATP |

| Nitrendipine | |

| Famotidine | |

| Ketoprofen | |

| Cytosine arabinose | Ara-C, Cytarabine |

| Adenine arabinose | Ara-A, Vidarabine |

| Acycloguanosine | Acyclovir |

| Omadacycline | |

| Nitrofurantoin | |

| 4-Aminosalicylic acid | |

| Cinnamic acid | |

| Efavirenz | EFV |

| Tenofovir | TFV |

| Emtricitabine | FTC |

| 3'-amino-3'-deoxythymidine | AMT |

Assessment of Intramolecular Interactions and Stability

The stability and preferred conformation of this compound and its analogs are significantly influenced by a network of intramolecular interactions. These non-covalent forces, particularly hydrogen bonds, play a crucial role in dictating the three-dimensional structure of the molecule, which in turn affects its chemical and biological properties. The presence of the azido (B1232118) group at the 3'-position, a substituent with a polarity similar to a hydroxyl group, introduces unique electronic and steric features that govern these interactions. nih.gov

Computational and experimental studies have demonstrated that modifications to the ribose ring, such as the introduction of an azido group, can enhance the structural stability of the resulting nucleoside analogs. biorxiv.org This increased stability is often attributed to the formation of intramolecular hydrogen bonds. biorxiv.org For instance, in related sugar derivatives, intramolecular hydrogen bonding is a key factor in determining the equilibrium composition of various conformers. researchgate.net The urea (B33335) and thiourea (B124793) derivatives of azido-sugars, for example, feature hydrogen-bonded donor-acceptor sites that contribute to their conformational preferences and relative stability. nih.gov

In the solid state, the crystal structures of analogs like ethyl 3-azido-2,3-dideoxy-D-arabino-hexopyranoside reveal the presence of medium-strength O-H···O hydrogen bonds, which contribute to the stability of the observed chair conformation. nih.gov Similarly, X-ray crystallographic analysis of 2'-azido-2',3'-dideoxythymidine, an analog of the target compound, has identified a specific solid-state conformation (³T₂) that is influenced by the intramolecular forces at play. nih.gov

The anomeric configuration also has a pronounced effect on stability. Studies on α-nucleosides, including an anomer of 9-(3′-azido-2′,3′-dideoxy-D-ribofuranosyl)guanine, have shown that α-anomers can exhibit greater thermal stability than their corresponding β-anomers. rsc.org Furthermore, α-oligonucleotides have demonstrated significantly higher resistance to degradation by certain enzymes compared to their natural β-counterparts, indicating enhanced chemical stability. rsc.org

Research Findings on the Stability of this compound Analogs

| Analog | Key Findings on Stability/Interactions | Methodology | Reference |

|---|---|---|---|

| α-anomer of 9-(3′-azido-2′,3′-dideoxy-D-ribofuranosyl)guanine | Exhibited better thermal stability than the corresponding β-anomer. | Comparative thermal analysis | rsc.org |

| Ethyl 3-azido-2,3-dideoxy-D-arabino-hexopyranoside | Adopts a ⁴C₁ chair conformation stabilized by medium strength O-H···O hydrogen bonds in the crystal lattice. | X-ray crystallography | nih.gov |

| 2'-Azido-2',3'-dideoxythymidine | Showed a solid-state conformation (³T₂) that is opposite to that of the A form of AZT. | Single X-ray crystallography | nih.gov |

| 3'-Azido-2',3'-dideoxythymidine 5'-fluorophosphate (F-AZTMP) | Stability studies conducted, demonstrating it is a bioprecursor to its parent 5'-mononucleotide. | In vitro stability assays | nih.gov |

| α-oligothymidylates | Demonstrated much higher resistance to degradation by endonucleases compared to their β-analogs. | Enzymatic degradation assays | rsc.org |

Chemical Reactivity and Bioorthogonal Derivatization of 3 Azido 2,3 Dideoxy D Ribose

General Azide (B81097) Chemistry in Organic Synthesis

The azide functional group is a cornerstone in modern organic synthesis, prized for its unique reactivity and its role as a precursor to amines.

The azide ion (N₃⁻) is an excellent nucleophile, readily participating in S(_N)2 reactions with alkyl halides and other substrates with good leaving groups. masterorganicchemistry.comtutorchase.com This reaction is a highly effective method for introducing the azido (B1232118) group into organic molecules. tutorchase.com The process involves the attack of the negatively charged nitrogen of the azide ion on the carbon atom bearing the leaving group, resulting in the formation of a new carbon-nitrogen bond and displacement of the leaving group. tutorchase.com This type of reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com

While the azide group itself is not typically considered a good leaving group in its unmodified state, its transformation can be facilitated under specific conditions. acs.org For instance, in certain intramolecular reactions, the azido group can be activated to act as a leaving group, enabling the synthesis of various heterocyclic compounds. acs.org The 1,3-dipolar character of azides allows them to react with electron-deficient compounds at the terminal nitrogen (Nγ) and with electron-rich compounds at the internal nitrogen (Nα). acs.orgnih.gov

A key application of this nucleophilic character is in the synthesis of azido-containing sugars like 3-Azido-2,3-dideoxy-D-ribose. The synthesis of this compound and its derivatives often involves the nucleophilic attack of an azide source on a suitably protected sugar precursor. For example, the synthesis of 3'-azido nucleosides can utilize a this compound derivative as a key intermediate. elsevierpure.comresearchgate.net The stereochemical outcome of such reactions can be influenced by the steric bulk of substituents on the sugar ring. elsevierpure.comresearchgate.net

The reduction of an azide to a primary amine is a synthetically valuable transformation, as the azido group can be considered a "masked" amine. masterorganicchemistry.com This method provides a reliable route to primary amines, which can be challenging to synthesize selectively using other methods. masterorganicchemistry.comorgoreview.com A variety of reducing agents can be employed for this conversion, and the choice of reagent often depends on the presence of other functional groups in the molecule.

Common methods for the reduction of azides include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. tandfonline.comyoutube.com It is generally a clean and efficient method. tandfonline.com

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, including azides. masterorganicchemistry.comorgoreview.com

Staudinger Reaction: This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), to reduce the azide to an amine. nih.govorgoreview.comwikipedia.org This method is known for its mild conditions. orgoreview.com

Other Metal-Based Reagents: Various other metal-based systems can also effect the reduction of azides, including zinc dust, tin(II) chloride, and samarium(II) iodide. tandfonline.comtandfonline.com

The chemoselectivity of the reduction is a critical consideration in complex molecules. For instance, certain reagents can selectively reduce an azide in the presence of other reducible groups like nitro functionalities. researchgate.net The resulting amine from the reduction of this compound derivatives can then be further derivatized, for example, by acylation to form amides. tandfonline.com

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | Clean and efficient, can sometimes affect other functional groups. | tandfonline.comyoutube.com |

| LiAlH₄ | Anhydrous ether or THF | Powerful reducing agent, not very selective. | masterorganicchemistry.comorgoreview.com |

| PPh₃/H₂O (Staudinger Reaction) | Triphenylphosphine followed by water workup | Mild conditions, good for sensitive substrates. | nih.govorgoreview.comwikipedia.org |

| NaBH₄/CoCl₂ | Sodium borohydride, Cobalt(II) chloride | Effective and can be performed in water. | mdma.ch |

| Zn/NH₄Cl | Zinc dust, Ammonium chloride | Mild and chemoselective. | tandfonline.com |

Integration of 3 Azido 2,3 Dideoxy D Ribose into Nucleoside and Nucleotide Analog Synthesis

Synthesis of 3'-Azido-2',3'-dideoxynucleosides

The synthesis of 3'-azido-2',3'-dideoxynucleosides involves the attachment of a purine (B94841) or pyrimidine (B1678525) base to the 3-azido-2,3-dideoxy-D-ribose sugar moiety. These nucleoside analogs are of significant interest due to their biological activities.

The synthesis of 3'-azido-2',3'-dideoxypurine nucleosides has been a focus of research for developing antiviral agents. nih.govnih.gov A notable example is 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZG), which has demonstrated potent and selective activity against HIV-1. nih.gov

Researchers have synthesized and evaluated a series of purine-modified 3'-azido-2',3'-dideoxynucleosides for their anti-HIV activity. nih.govnih.gov Several of these analogs have shown potent and selective activity in primary human lymphocytes with low toxicity. nih.gov For example, the 2,6-diamino derivative of AZG was found to be more potent than AZG itself and acts as a prodrug, being substantially converted to AZG by adenosine (B11128) deaminase. nih.gov

The synthesis of 3'-azido-2',3'-dideoxyadenosine (B1210982) (AZA), another important purine analog, has also been explored. nih.govmedchemexpress.com These purine nucleoside analogs often exhibit broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com

Table 1: Examples of Synthesized 3'-Azido-2',3'-dideoxypurine Nucleoside Analogs

| Compound Name | Starting Material | Key Synthetic Steps | Reference |

| 3'-Azido-2',3'-dideoxyguanosine (AZG) | Guanosine (B1672433) | Protection of functional groups, inversion of 3'-hydroxyl, azidation. nih.gov | nih.gov |

| N2-protected-3'-azido-2',3'-dideoxyguanosine | N2-Isobutyrylguanosine | Sulfonylation, deoxygenation with hydride shift, mesylation, azidation. tandfonline.comnih.gov | tandfonline.comnih.gov |

| 3'-Azido-2',3'-dideoxyadenosine (AZA) | Not specified | General methods for purine nucleoside synthesis. | nih.gov |

| 2,6-Diamino-9-(3-azido-2,3-dideoxy-β-D-ribofuranosyl)purine | Not specified | Transglycosylation. | nih.gov |

The synthesis of 3'-azido-2',3'-dideoxypyrimidine nucleosides has been extensively studied, with 3'-azido-3'-deoxythymidine (AZT, Zidovudine) being a well-known example. nih.govnih.govacs.org The synthesis of these analogs often involves the modification of pre-existing pyrimidine nucleosides. nih.govnih.govnih.gov

One approach to synthesizing 2'-azido-2',3'-dideoxypyrimidine nucleosides starts from a protected uridine (B1682114) derivative. nih.gov For example, 2,2'-anhydro-5-O-benzoyluridine can be converted to its 3'-deoxy analog, which is then treated with lithium azide (B81097) to introduce the azido (B1232118) group at the 2'-position, followed by deprotection. nih.gov Halogenated analogs, such as 5-bromo and 5-iodo derivatives, can also be prepared from the corresponding 5'-O-benzoylated nucleoside. nih.gov

The synthesis of 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) and its derivatives has also been reported. nih.gov Additionally, the synthesis of C-nucleoside analogs of 3'-azido-2',3'-dideoxyuridine has been described. acs.org

A method for producing 3'-azido-2',3'-dideoxythymidine involves the azidation of 5'-O-benzoyl-2,3'-anhydrothymidine with alkylammonium azides in an aprotic organic solvent mixture. google.com Another known method involves treating 5'-O-trityl-2,3'-anhydrothymidine with sodium azide, followed by the removal of the trityl protecting group. google.comgoogle.com

Various 3'-azido analogs of pyrimidine deoxyribonucleosides, including those of thymidine, 2'-deoxy-5-bromouridine, and 2'-deoxy-5-iodouridine, have been synthesized and shown to be active against retroviruses. nih.gov

Table 2: Examples of Synthesized 3'-Azido-2',3'-dideoxypyrimidine Nucleoside Analogs

| Compound Name | Starting Material | Key Synthetic Steps | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | 5'-O-Benzoyl-2,3'-anhydrothymidine | Azidation with alkylammonium azides. google.com | google.com |

| 2'-Azido-2',3'-dideoxyuridine | 5-O-Benzoyluridine | Formation of 2,2'-anhydro derivative, reduction, azidation, deprotection. nih.gov | nih.gov |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | Not specified | General methods for pyrimidine nucleoside synthesis. | nih.gov |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | Not specified | General methods for pyrimidine nucleoside synthesis. | nih.gov |

| C-nucleoside analog of 3'-azido-2',3'-dideoxyuridine | Not specified | Not specified | acs.org |

Transglycosylation is a key strategy for attaching the nucleobase to the this compound sugar. nih.gov This reaction involves the transfer of the glycosyl group from one nucleoside to a different heterocyclic base. nih.govresearchgate.net It is particularly useful for transferring the sugar moiety from a more readily available pyrimidine nucleoside, like AZT, to a purine base. nih.gov

A chemical transglycosylation approach has been developed to efficiently prepare various 3'-azido-2',3'-dideoxypurine nucleoside analogs. nih.govnih.gov This method is a two-step, one-pot transformation. nih.gov While a previous study found this reaction to be a poor synthetic strategy for purine 3'-azido-nucleosides, resulting in low yields and a mixture of anomers, a more recent study reported the development of an efficient transglycosylation approach. nih.gov This improved method has been used to synthesize a series of purine-modified nucleosides. nih.govnih.gov During the reaction, the formation of N-7 and/or N-3 isomers of the purine nucleosides can occur, but these minor isomers tend to decompose or convert to the desired N-9 isomers upon extended heating. nih.gov

Enzymatic transglycosylation, using enzymes like trans-N-deoxyribosylase from Lactobacillus helveticus, has also been demonstrated for the synthesis of 2',3'-dideoxynucleosides. nih.gov This enzymatic approach offers broad substrate specificity, allowing for the synthesis of various purine and pyrimidine 2',3'-dideoxynucleosides. nih.gov Recombinant E. coli purine nucleoside phosphorylase (PNP) is another enzyme used for transglycosylation, which has shown tolerance for modified heterocyclic bases and various sugar moieties. mdpi.com

Preparation of 3'-Azido-2',3'-dideoxynucleotide Triphosphates (TPs)

The biologically active forms of 3'-azido-2',3'-dideoxynucleosides are their 5'-triphosphate derivatives. researchgate.netnih.gov These triphosphates act as inhibitors of viral reverse transcriptases and cellular DNA polymerases. researchgate.netnih.govnih.gov

The synthesis of 3'-azido-2',3'-dideoxynucleotide triphosphates, such as 3'-azido-2',3'-dideoxyadenosine-5'-triphosphate (3'-azido-ddATP) and 3'-azido-2',3'-dideoxycytidine-5'-triphosphate (3'-azido-ddCTP), is crucial for studying their biochemical mechanisms. baseclick.eujenabioscience.com These molecules are often prepared for laboratory use and are commercially available as aqueous solutions. baseclick.eujenabioscience.comjenabioscience.com

3'-Azido-2',3'-ddATP is recognized by enzymes like T7 RNA polymerase, poly(A) polymerase, and terminal deoxynucleotidyl transferase (TdT), allowing for the enzymatic incorporation of an azide group at the 3'-end of RNA or single-stranded DNA. baseclick.eu This enables site-specific labeling of nucleic acids. baseclick.eu

Studies have investigated the inhibitory effects of various purine 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates on telomerase. nih.gov For example, 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AZddGTP) was found to be a potent and selective inhibitor of telomerase, being incorporated into the 3'-terminus of DNA. nih.gov

Table 3: Properties of 3'-Azido-2',3'-dideoxynucleotide Triphosphates

| Compound Name | Molecular Formula (free acid) | Molecular Weight (free acid) | Spectroscopic Properties (λmax) | Reference |

| 3'-Azido-2',3'-ddATP | C₁₀H₁₅N₈O₁₁P₃ | 516.19 g/mol | 258 nm | baseclick.eujenabioscience.com |

| 3'-Azido-2',3'-ddCTP | C₉H₁₅N₆O₁₂P₃ | 492.17 g/mol | 271 nm | jenabioscience.com |

Design and Synthesis of Phosphoramidate (B1195095) Prodrugs of 3'-Azido Nucleosides

To improve the cellular uptake and pharmacokinetic properties of 3'-azido nucleosides, phosphoramidate prodrugs have been designed and synthesized. nih.govutmb.eduresearchgate.net The ProTide approach is a prominent strategy for delivering the nucleoside monophosphate into the cell, thereby bypassing the initial and often inefficient phosphorylation step. nih.gov

A phosphoramidate prodrug typically consists of an amino acid ester linked to a nucleoside aryl phosphate (B84403) through a P-N bond. nih.gov This design increases the lipophilicity of the molecule, facilitating its passage through cell membranes. nih.gov Once inside the cell, the prodrug is metabolized to release the active nucleoside monophosphate.

Several synthetic strategies exist for preparing these phosphoramidate prodrugs. nih.gov One common method involves the reaction of the nucleoside with a phosphoramidite (B1245037) reagent. acs.org For example, phosphoramidate conjugates of AZT glycerolipid derivatives and amino acid esters have been synthesized. utmb.edu In one study, a compound containing an ethyl ester of α-alanine was found to be highly active against HIV-1. utmb.edu

Another approach involves the synthesis of monophosphate triester derivatives of AZT. researchgate.net These prodrugs, with asymmetrically substituted 5'-phosphates containing amino-linked amino acids and alkyl chains, have demonstrated significant antiviral effects. researchgate.net The structure of the phosphate moiety, particularly the nature of the amino acid, has been shown to be crucial for the compound's activity. researchgate.net

The synthesis of S-acyl-2-thioethyl (SATE) pronucleotides is another prodrug strategy. acs.orgnih.gov For instance, AZT has been converted into its bis(t-Bu-SATE)-monophosphate prodrug by first preparing the monophosphate, activating it, and then coupling it with S-pivaloyl-2-thioethanol. acs.orgnih.gov

Mechanistic and Structure Activity Relationship Sar Studies of 3 Azido 2,3 Dideoxy D Ribose Analogs

Molecular Mechanisms of Enzyme Inhibition

The antiviral effect of 3-azido-2,3-dideoxy-D-ribose analogs is primarily due to their ability to inhibit viral DNA synthesis. This inhibition is achieved through a well-defined molecular process known as chain termination, which is a direct consequence of the unique chemical structure of the azido-dideoxy sugar.

The fundamental mechanism of action for these compounds is their role as chain-terminating inhibitors of DNA polymerase. nih.gov During DNA synthesis, a polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate. wikipedia.orgbiosyn.com

Analogs of this compound, after being incorporated into the nascent DNA strand by the viral RT, halt this process. nih.gov The 3'-position of the ribose sugar in these analogs contains an azido (B1232118) group (-N3) instead of the essential hydroxyl group (-OH). wikipedia.org Once incorporated, the absence of the 3'-OH group makes it impossible for the polymerase to form the next 5'→3' phosphodiester bond, thereby preventing further elongation of the DNA chain. wikipedia.orgbiosyn.com This premature termination of viral DNA synthesis is the definitive step that inhibits viral replication. nih.govnih.gov

Understanding the precise interactions between this compound analogs and the active site of HIV-1 RT is key to comprehending their efficacy and the mechanisms of drug resistance. The active site of a polymerase must be flexible to accommodate various nucleotide analogs. nih.gov Structural studies of RT in complex with different nucleoside reverse transcriptase inhibitors (NRTIs) provide critical insights into the molecular basis of their recognition and inhibition. nih.gov

Mutations in the RT enzyme can confer resistance by altering the binding affinity or the rate of incorporation of these analogs. For example, the L74V mutation in HIV-1 RT allows the enzyme to better discriminate between the natural substrate dGTP and the analog 3'-azido-ddGTP. pitt.edu This discrimination is primarily driven by a decrease in the binding affinity (Kd) of the analog to the enzyme's active site. pitt.edu Conversely, the same mutation can impair the enzyme's ability to excise the chain-terminating analog once it has been incorporated, a process known as primer unblocking. pitt.edupitt.edu These findings underscore that the nucleoside base structure is a major determinant of HIV-1 resistance profiles and can be exploited in the design of novel inhibitors. pitt.edu The ultimate goal of these structural and kinetic studies is to facilitate the rational design of new molecules that bind selectively and potently to viral RT while avoiding interaction with human polymerases, thereby creating safer and more effective therapeutics. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic properties of lead compounds. For this compound analogs, SAR investigations have focused on modifying the purine (B94841) or pyrimidine (B1678525) base to enhance antiviral potency, improve the resistance profile, and reduce cytotoxicity.

Based on the potent anti-HIV activity and favorable resistance profile of β-D-3′-azido-2′,3′-dideoxyguanosine (3'-azido-ddG or AZG), a series of analogs with modifications on the purine base have been synthesized and evaluated. nih.govnih.gov These studies have shown that changes to the base can significantly impact the compound's biological activity. For example, the introduction of various substituents at the 6-position of the guanine (B1146940) ring in 3'-azido-ddG led to the discovery of novel analogs with similar or even superior anti-HIV-1 activity compared to the parent compound. nih.gov

One particularly noteworthy finding from these SAR studies is the activity of the 2,6-diaminopurine (B158960) analog. This compound proved to be 4 to 10 times more potent than the parent AZG. nih.gov Interestingly, this compound acts as a prodrug, as it is substantially converted to AZG by the enzyme adenosine (B11128) deaminase in peripheral blood mononuclear cells. nih.gov The table below summarizes the anti-HIV activity and cytotoxicity of several 3'-azido-2',3'-dideoxypurine nucleoside analogs.

Table 1: Anti-HIV Activity and Cytotoxicity of 3'-Azido-2',3'-dideoxypurine Analogs in Human PBM Cells

| Compound Name | Modification (R group on Purine Ring) | EC50 (µM)a | EC90 (µM)b | IC50 (µM)c | Selectivity Indexd |

|---|---|---|---|---|---|

| 3'-Azido-2',3'-dideoxyguanosine (B1384153) (AZG) | 2-amino, 6-oxo | 0.04 | 0.31 | >100 | >2500 |

| 3'-Azido-2',3'-dideoxy-2,6-diaminopurine | 2,6-diamino | 0.01 | 0.03 | >100 | >10000 |

| 3'-Azido-2',3'-dideoxy-2-aminopurine | 2-amino | 0.04 | 0.29 | >100 | >2500 |

| 3'-Azido-2',3'-dideoxyadenosine (B1210982) | 6-amino | 1.0 | 5.8 | >100 | >100 |

These SAR studies demonstrate that strategic modifications to the nucleobase of this compound analogs can lead to compounds with significantly improved potency and selectivity, providing a rational basis for the development of next-generation antiviral agents. nih.gov

Influence of Nucleobase Modifications on Biological Activity

The nucleobase attached to the 3'-azido sugar moiety is a primary determinant of the biological activity and resistance profile of 3'-azido nucleoside analogs. nih.gov The nature of the purine or pyrimidine base dictates how the analog interacts with viral enzymes and how the virus may develop resistance. nih.govnih.gov

Research has shown that HIV-1 develops different resistance mutations depending on the nucleobase of the 3'-azido-2',3'-dideoxynucleoside. For instance, in vitro selection experiments have demonstrated that:

3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) selects for a complex set of mutations in the HIV-1 reverse transcriptase (RT), including L74V, F77L, and L214F in the polymerase domain, and K476N and V518I in the RNase H domain. nih.gov

3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) primarily selects for the V75I mutation in HIV-1 RT. nih.gov

Interestingly, researchers were unable to select for HIV-1 resistant to 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA) , even at high intracellular concentrations of its active triphosphate form. nih.gov

| 3'-Azido Nucleoside Analog | Primary Resistance Mutations Selected in HIV-1 RT | Fold Resistance |

|---|---|---|

| 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) | L74V, F77L, L214F, K476N, V518I | ~3.2-4.0 |

| 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) | V75I | 5.9 |

| 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA) | Resistance not selected | N/A |

Impact of Sugar Moiety Stereochemistry (D- vs. L-series) on Enzyme Specificity and Efficiency

The stereochemistry of the sugar component of nucleoside analogs is a critical factor governing their interaction with enzymes and, consequently, their biological activity. Enzymes are chiral molecules that often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate, such as the D- and L-forms of a sugar. nih.gov

In the context of 3'-azido nucleosides, the natural configuration is the D-series. However, the synthesis and evaluation of L-series analogs have provided valuable insights into enzyme specificity. For example, the synthesis of 3′-azido-3′-deoxy-α-L-ribofuranosyl nucleosides has been achieved. researchgate.net Comparing the biological activity of these L-analogs with their D-counterparts helps to probe the steric constraints of the active site of target enzymes like HIV-1 reverse transcriptase.

Generally, viral polymerases are highly specific for D-nucleosides, which are the building blocks of natural DNA. This specificity is a key reason why L-nucleoside analogs can be potent and less toxic antiviral agents. The unnatural stereochemistry can lead to:

Reduced affinity for cellular DNA polymerases: This can result in lower host cell toxicity.

Altered interaction with viral reverse transcriptase: While many L-analogs are not substrates for viral polymerases, some can act as potent inhibitors or chain terminators.

A chemo-enzymatic pathway has been shown to be significantly more efficient for synthesizing certain 3'-azido-3'-deoxy-α-L-ribofuranosyl nucleosides compared to purely chemical methods. For instance, the yield for the synthesis of 3'-azido-3'-deoxy-α-L-ribofuranosyl thymine (B56734) and uracil (B121893) was improved from 49% to 89% and 55% to 93%, respectively, using this approach. researchgate.net This highlights the efficiency and precision that enzymatic processes can bring to the synthesis of chiral molecules. nih.gov

| Compound | Chemical Synthesis Yield | Chemo-Enzymatic Synthesis Yield |

|---|---|---|

| 3'-azido-3'-deoxy-α-L-ribofuranosyl thymine | 49% | 89% |

| 3'-azido-3'-deoxy-α-L-ribofuranosyl uracil | 55% | 93% |

Molecular Basis of Resistance Development to 3'-Azido Nucleoside Analogs

The development of drug resistance is a major obstacle in the long-term efficacy of antiviral therapies. For 3'-azido nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT) and its relatives, resistance in HIV-1 is primarily mediated by specific mutations in the viral reverse transcriptase (RT) enzyme. asm.org These mutations confer resistance through two main mechanisms:

Enhanced Discrimination: This mechanism involves mutations that allow the RT enzyme to selectively bind the natural deoxynucleoside triphosphate (dNTP) over the modified nucleoside analog triphosphate. nih.gov For example, the L74V mutation in HIV-1 RT allows the enzyme to effectively discriminate between the natural dGTP and 3'-azido-ddG-triphosphate (3'-azido-ddGTP). nih.gov This discrimination is driven by a decrease in the binding affinity for the analog, rather than a slower rate of its incorporation. nih.gov

Increased Excision: This mechanism, also known as pyrophosphorolysis, involves the enzymatic removal of the chain-terminating nucleoside analog monophosphate from the end of the viral DNA chain. acs.org This allows DNA synthesis to resume. Mutations such as D67N and K70R enhance the rate of this excision reaction, particularly for AZT-monophosphate. acs.org The T215F/Y and K219Q/E mutations also contribute to this resistance pathway. asm.orgacs.org

The specific set of mutations that arise often depends on the particular 3'-azido nucleoside analog used. nih.gov For example, high-level resistance to AZT is associated with a combination of mutations including M41L, D67N, K70R, L210W, T215Y, and K219Q. acs.orgresearchgate.net In contrast, resistance to 3'-azido-ddG involves a different constellation of mutations. nih.gov This highlights the intricate relationship between the structure of the inhibitor and the molecular basis of viral resistance. nih.gov

| Resistance Mechanism | Associated HIV-1 RT Mutations | Effect on Analog | Example Analog |

|---|---|---|---|

| Enhanced Discrimination | L74V | Decreases binding affinity of RT for the analog triphosphate. nih.gov | 3'-azido-ddG |

| Increased Excision (Pyrophosphorolysis) | D67N, K70R | Increases rate of excision of the chain-terminating analog. acs.org | AZT |

| M41L, T215Y | Contributes to high-level resistance and can mediate cross-resistance. asm.org |

Emerging Research Directions and Future Perspectives for 3 Azido 2,3 Dideoxy D Ribose in Chemical Biology

Exploration of Novel and Efficient Synthetic Routes (e.g., Chemoenzymatic Methods)

The synthesis of 3-azido-2,3-dideoxy-D-ribose and its derivatives is critical for its application in various fields. Researchers have developed multi-step stereoselective synthetic pathways to ensure the correct configuration of the final product, which is crucial for its biological activity.

One established method involves an 8-step synthesis starting from D-mannitol to produce a key intermediate, this compound derivative 7. chalmers.se A critical step in this synthesis is the Michael reaction of an azide (B81097) with an α,β-unsaturated-γ-butyrolactone. The stereoselectivity of this reaction is heavily influenced by the choice of protecting groups. For instance, using a bulky t-butyldiphenylsilyl protecting group at the 5-O position results almost exclusively in the desired α-azido adduct. chalmers.se In contrast, the absence of this bulky group leads to a non-selective 1:1 mixture of α- and β-adducts. chalmers.se

Another improved and reproducible synthesis for related guanosine (B1672433) derivatives involves the deoxygenation of a 2'-O-sulfonyl-5'-dimethoxytritylguanosine, which proceeds with a high degree of stereoselectivity using lithium triisobutylborohydride (L-Selectride). nih.govbiorxiv.org The resulting 2-deoxythreo-pentofuranosyl guanine (B1146940) can be converted into its 3'-O-mesylate form, which is then substituted with an azide using lithium azide to yield the final 3'-azido nucleoside. nih.govbiorxiv.org

Emerging strategies are incorporating chemoenzymatic methods to improve efficiency and selectivity. For example, in the synthesis of a related azidoribose probe, the hydrolase activity of an engineered lipase (B570770) from Candida rugosa is used for the selective deprotection of an acetyl group at the C-5 position of β-D-ribofuranose-1,2,3,5-tetraacetate. mdpi.com This enzymatic step allows for precise modification of the sugar, which is then converted to the corresponding azide. mdpi.com Such chemoenzymatic approaches offer milder reaction conditions and higher selectivity compared to purely chemical methods.

| Synthetic Strategy | Starting Material | Key Reagents/Steps | Primary Outcome | Reference |

| Stereoselective Synthesis | D-mannitol | Michael reaction with bulky 5-O protecting group | High yield of α-azido adduct | chalmers.senih.gov |

| Improved Guanosine Analog Synthesis | 2'-O-sulfonyl-5'-dimethoxytritylguanosine | L-Selectride for deoxygenation; Lithium azide for substitution | Reproducible, good overall yield of 3'-azido nucleosides | nih.govbiorxiv.org |

| Chemoenzymatic Synthesis | β-D-ribofuranose-1,2,3,5-tetraacetate | Engineered lipase (C. rugosa) for selective deprotection | Precise C-5 modification for probe synthesis | mdpi.com |

Advanced Applications in Modified Oligonucleotide and Nucleic Acid Construct Synthesis

The azido (B1232118) group on the this compound scaffold serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govd-nb.info These reactions allow for the efficient and specific covalent linkage of the sugar to other molecules, such as fluorescent dyes, proteins, or other nucleic acids, without interfering with biological systems. nih.govd-nb.info This capability is fundamental to its use in developing sophisticated nucleic acid-based tools and therapeutics.

This compound is a key building block for the synthesis of modified nucleosides that are incorporated into antisense oligonucleotides (ASOs) and RNA analogs. These synthetic nucleic acids are designed to bind to specific RNA sequences and modulate protein expression. acs.org

The most prominent historical application is in the synthesis of anti-HIV nucleosides. The azido sugar intermediate is crucial for producing zidovudine (B1683550) (AZT) and 3'-azido-2',3'-dideoxyuridine (B1200160) (AZDU). chalmers.senih.gov The condensation of the azido sugar with pyrimidine (B1678525) bases is highly dependent on the solvent and Lewis acid catalyst used, which affects the ratio of α and β anomers produced. chalmers.senih.gov Beyond pyrimidines, the intermediate has been used to synthesize a series of 3'-azido purine-like nucleosides. chalmers.segene-tools.com

More recently, derivatives of this compound have been investigated for other therapeutic purposes.

Telomerase Inhibition: The 5'-triphosphate forms of 3'-azido-2',3'-dideoxynucleosides, such as 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP), have been shown to be potent and selective inhibitors of telomerase. nih.gov These molecules are incorporated into the 3'-terminus of DNA by the enzyme, leading to chain termination and subsequent shortening of telomeres, a process linked to inhibiting cancer cell proliferation. nih.gov

Anticancer Activity: Novel phosphoramidate (B1195095) derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have been synthesized and evaluated for cytotoxic activity against human cancer cell lines. cambridge.org Specifically, an N-ethyl phosphoramidate derivative showed significantly higher activity than the parent nucleoside against cervical, oral, and breast cancer cells. cambridge.org

| Application Area | Specific Analog/Derivative | Mechanism/Finding | Therapeutic Potential | Reference |

| Anti-HIV | Zidovudine (AZT), AZDU, Purine-like nucleosides | Acts as a building block for reverse transcriptase inhibitors. | HIV/AIDS treatment | chalmers.senih.govgene-tools.com |

| Telomerase Inhibition | 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AZddGTP) | Acts as a selective inhibitor and chain terminator for telomerase. | Anticancer therapy | nih.gov |

| Anticancer | 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates | Exhibits cytotoxic activity in various cancer cell lines. | Anticancer therapy | cambridge.org |

The field of DNA nanotechnology leverages the predictable Watson-Crick base pairing of DNA to construct complex, self-assembling, two- and three-dimensional structures. The chemical modification of oligonucleotides is essential for introducing new functionalities into these nanostructures. cambridge.org The azide group on this compound makes it an ideal component for this purpose.

Through click chemistry, oligonucleotides containing this azido-sugar can be covalently linked to other molecules or nanoparticles functionalized with alkynes. nih.govidtdna.com This strategy has been used to:

Assemble Nanoparticle Chains: Gold nanoparticles modified with azide groups have been conjugated to DNA duplexes containing multiple alkyne modifications, resulting in the formation of one-dimensional chains of nanoparticles arranged at regular intervals along the DNA template. nih.gov

Create Complex Geometries: DNA-templated synthesis using click chemistry has been applied to cyclize DNA strands within a nanostructure, thereby enhancing its stability and creating interlinked molecular rings (catenanes). cambridge.org

Functionalize Surfaces: Azide-modified oligonucleotides can be attached to surfaces or other biomolecules, allowing for the construction of sophisticated biosensors and materials where DNA nanostructures act as scaffolds. nih.gov

The ability to position azide-modified nucleosides at specific locations within a DNA sequence provides precise control over the placement of functional groups in the final supramolecular assembly. cambridge.org

Innovative Chemical Biology Tools and Probes Based on this compound Scaffolds

Beyond therapeutics, the this compound scaffold is being used to create innovative probes for studying biological processes. The azide group enables bioorthogonal labeling, allowing researchers to visualize and isolate molecules of interest from complex biological mixtures.

A prime example is the development of an azidoribose probe (5-AR) to track ribose glycation, a non-enzymatic post-translational modification implicated in cellular aging and disease. mdpi.com In this probe, an azide replaces the hydroxyl group at the C-5 position of ribose. This modification allows the probe to enter cells and modify nuclear proteins, particularly histones. mdpi.com

The key features of this probe are:

Bioorthogonal Handle: The azide group does not interfere with cellular processes but can be specifically reacted with a fluorescent dye or biotin (B1667282) molecule containing a dibenzocyclooctyne (DBCO) group via copper-free click chemistry. mdpi.com

Visualization and Enrichment: This labeling allows for the direct visualization of glycated proteins within cells and their selective enrichment for identification and further analysis using proteomics. mdpi.com

Specificity Control: A control probe with the azide at the C-1 position (1-AR) was synthesized; this inactive probe cannot readily participate in glycation but can still undergo click chemistry, demonstrating the specificity of the active 5-AR probe. mdpi.com

These tools provide powerful means to study the specific reactivity of sugars with proteins in living systems, opening new avenues for understanding the roles of glycation in health and disease. mdpi.com

Computational Design and Predictive Modeling for the Development of New Analogs

The development of new nucleoside analogs and antisense oligonucleotides is increasingly being accelerated by computational methods. youtube.com While specific computational studies on this compound are not widely published, the general principles of computational drug design are highly applicable to the development of its future derivatives.

Ligand-Based and Structure-Based Design:

Ligand-Based Design: This approach uses the properties of known active molecules (like AZT) to develop quantitative structure-activity relationship (QSAR) models. These models can predict the activity of new, hypothetical analogs, guiding synthetic efforts toward compounds with higher potency or better properties. youtube.com

Structure-Based Design: If the three-dimensional structure of the target protein (e.g., HIV reverse transcriptase or telomerase) is known, molecular docking simulations can be used to predict how different analogs of this compound will bind. nih.gov This allows for the rational design of modifications to the sugar or the nucleobase to improve binding affinity and selectivity.

Machine Learning for ASO Efficacy: For ASO development, machine learning and deep learning models are becoming essential. chalmers.semdpi.com These models can predict the efficacy of an ASO based on its sequence and chemical modifications.

Predictive Models: Artificial neural networks and recurrent neural networks (RNNs) can be trained on large datasets of ASO sequences and their corresponding activities. chalmers.senih.gov These models learn complex patterns that correlate sequence motifs and chemical features with the ability to reduce target mRNA expression. nih.gov

Accelerating Drug Discovery: By accurately predicting the binding affinity (e.g., ΔΔG°) and efficacy of ASOs, these computational tools can significantly reduce the time and cost of drug discovery by prioritizing the most promising candidates for experimental validation. chalmers.semdpi.comgene-tools.com

The application of these computational approaches to the this compound scaffold will undoubtedly facilitate the design of next-generation ASOs and molecular probes with enhanced efficacy and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.